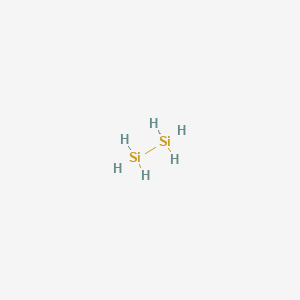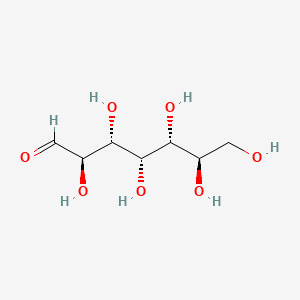
Mendelevium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mendelevium atom is an actinoid atom and a f-block element atom.
A man-made radioactive element of the actinide family with atomic symbol Md, and atomic number 101.
科学的研究の応用
Electrochemical Behavior and Reduction Potential
Mendelevium's electrochemical properties, particularly its reduction potential, have been a focus of research. Studies have demonstrated the process of reducing more stable Md(3+) to Md(2+) using flow electrolytic chromatography, determining the reduction potential of the Md(3+) + e(-) → Md(2+) couple to be -0.16 ± 0.05 V versus a normal hydrogen electrode (Toyoshima et al., 2013). Additionally, research from the 1960s highlighted mendelevium's ability to form a stable divalent ion in solution, with reduction from the 3+ oxidation state achieved using various reducing agents (Hulet et al., 1967).
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of mendelevium have been theoretically explored due to the lack of extensive experimental data. Calculations of energy levels, ionization potentials, electron affinities, and other properties provide valuable insights for planning and interpreting future measurements (Li & Dzuba, 2020).
Isolation and Ion Exchange Behavior
Research has been conducted on the efficient ion-exchange methods for isolating and separating mendelevium from nuclear reaction products. These methods show that mendelevium can be reduced and washed out as an alkaline earth element, with estimates on the ionic radius of Md2+ provided (Guseva et al., 1987).
Decay Properties of Isotopes
The decay properties of heavy mendelevium isotopes have been a significant area of study. Investigations into various isotopes, their half-lives, decay modes, and nuclear properties provide a deeper understanding of mendelevium's characteristics (Moody et al., 1993).
Potential in Cancer Treatment
Mendelevium nanoparticles have been studied for their potential use in treating human cancer cells, tissues, and tumors. The thermoplasmonic characteristics of these nanoparticles, particularly their ability to absorb energy and generate heat, indicate their suitability for optothermal cancer treatment methods (Heidari et al., 2019).
Metabolic Data and Biological Interactions
Studies have also focused on the metabolic behavior and distribution of mendelevium in biological systems. Understanding its retention in bones and organs such as the liver and gonads is crucial for evaluating its biological impact and potential risks (Annals of the ICRP, 1981 & 1988).
特性
CAS番号 |
7440-11-1 |
|---|---|
製品名 |
Mendelevium |
分子式 |
Md |
分子量 |
258.09843 g/mol |
IUPAC名 |
mendelevium |
InChI |
InChI=1S/Md |
InChIキー |
MQVSLOYRCXQRPM-UHFFFAOYSA-N |
SMILES |
[Md] |
正規SMILES |
[Md] |
その他のCAS番号 |
7440-11-1 |
同義語 |
Mendelevium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




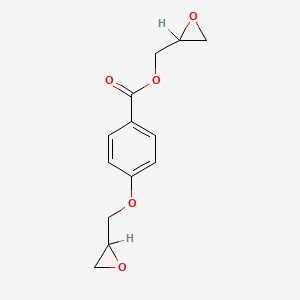

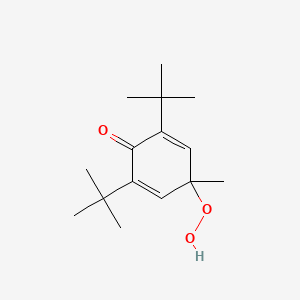
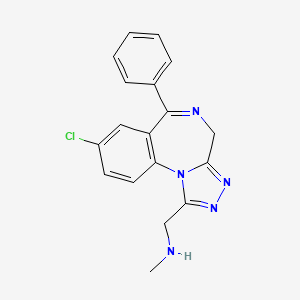
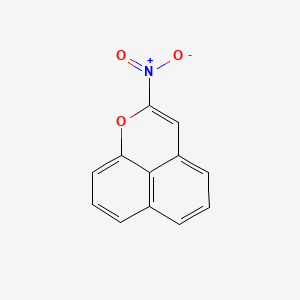
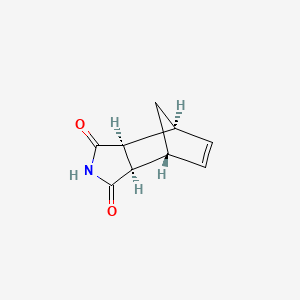
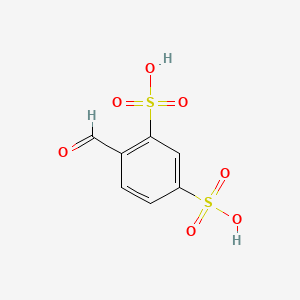

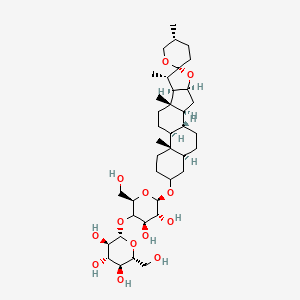
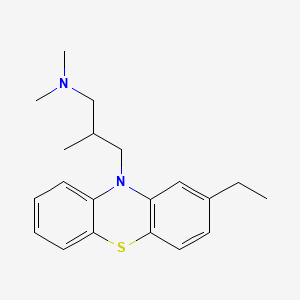
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
